

In-Depth Technical Guide to Boc-D-Asp(OMe)-OH: Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Boc-D-Asp(OMe)-OH

Cat. No.: B177579

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This technical guide provides a comprehensive overview of the solubility and stability of N-tert-butyloxycarbonyl-D-aspartic acid α -methyl ester (**Boc-D-Asp(OMe)-OH**), a key building block in peptide synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their work.

Core Properties and Data

Boc-D-Asp(OMe)-OH is a white to off-white solid, primarily used in solid-phase and solution-phase peptide synthesis to introduce a D-aspartic acid residue with a protected side chain.^[1]

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₇ NO ₆	[2]
Molecular Weight	247.25 g/mol	[2]
Melting Point	56 °C	[3]
Boiling Point	411.5 ± 40.0 °C at 760 mmHg	[3]
Appearance	Solid	[2]

Solubility Data

Quantitative solubility data for **Boc-D-Asp(OMe)-OH** in a wide range of organic solvents is not extensively published. However, qualitative assessments and data for the corresponding L-enantiomer provide valuable insights. The compound is generally soluble in polar aprotic solvents.

Solvent	Solubility	Notes	Reference
Dimethyl Sulfoxide (DMSO)	200 mg/mL (808.90 mM)	For the L-enantiomer, Boc-L-Asp(OMe)-OH. Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.	[2]
Dichloromethane (DCM)	Soluble	Commonly used as a solvent in reactions and washes involving this compound.	[4]
N,N-Dimethylformamide (DMF)	Soluble	A common solvent for peptide coupling reactions.	[5]

Stability Profile

The stability of **Boc-D-Asp(OMe)-OH** is primarily dictated by the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the ester linkage of the methyl group.

Storage and Handling: For long-term storage, the compound in its solid form is best kept at -20°C, where it can be stable for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.[2] When in solution, for instance in DMSO, it should be stored at -80°C for up to six months or -20°C for one month to prevent degradation.[2]

pH Stability: The Boc protecting group is known to be stable under neutral and basic conditions, making it compatible with a variety of coupling reagents and reaction conditions used in peptide synthesis.[6][7] However, it is readily cleaved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) are routinely used to deprotect the N-terminal Boc group

during solid-phase peptide synthesis.[4][8] The methyl ester side-chain protection is generally more stable to acidic conditions than the Boc group but can be susceptible to hydrolysis under strongly basic conditions.

Experimental Protocols

While specific, published experimental protocols for determining the solubility and stability of **Boc-D-Asp(OMe)-OH** are not readily available, the following general methodologies can be applied.

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a protected amino acid in various organic solvents.

- Materials and Equipment:
 - **Boc-D-Asp(OMe)-OH**
 - A selection of organic solvents (e.g., DMSO, DMF, DCM, Acetonitrile, Methanol, Ethyl Acetate)
 - Analytical balance
 - Vortex mixer
 - Centrifuge
 - High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
- Procedure:
 1. Prepare saturated solutions by adding an excess amount of **Boc-D-Asp(OMe)-OH** to a known volume of each solvent in separate vials.
 2. Equilibrate the samples by agitating them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

3. Centrifuge the vials to pellet the undissolved solid.
4. Carefully withdraw a known volume of the supernatant.
5. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
6. Quantify the concentration of **Boc-D-Asp(OMe)-OH** in the diluted sample using a pre-established HPLC method with a calibration curve.
7. Calculate the original concentration in the saturated solution to determine the solubility.

Protocol for Stability Assessment

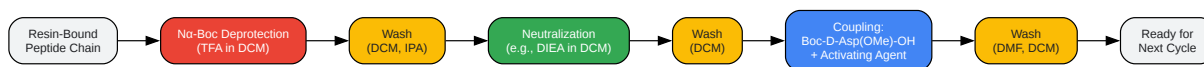
This protocol provides a framework for assessing the stability of **Boc-D-Asp(OMe)-OH** under different pH conditions.

- Materials and Equipment:
 - **Boc-D-Asp(OMe)-OH**
 - Aqueous buffers of varying pH (e.g., pH 4, 7, 9)
 - Organic co-solvent (e.g., Acetonitrile) to ensure initial dissolution
 - HPLC system with a UV detector
 - Thermostatically controlled incubator or water bath
- Procedure:
 1. Prepare stock solutions of **Boc-D-Asp(OMe)-OH** in an organic co-solvent.
 2. Add a small aliquot of the stock solution to each of the aqueous buffers to achieve a known starting concentration.
 3. Incubate the solutions at a constant temperature (e.g., 37 °C).

4. At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
5. Immediately analyze the aliquots by HPLC to determine the concentration of the remaining **Boc-D-Asp(OMe)-OH**.
6. Monitor for the appearance of degradation products.
7. Plot the concentration of **Boc-D-Asp(OMe)-OH** versus time for each pH condition to determine the degradation kinetics.

Visualization of Application in Peptide Synthesis

Boc-D-Asp(OMe)-OH is a fundamental component in Boc-chemistry solid-phase peptide synthesis (SPPS). The following diagram illustrates the logical workflow of a single coupling cycle in Boc-SPPS.



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Caption: Logical workflow of a single coupling cycle in Boc solid-phase peptide synthesis.

This workflow illustrates the sequential steps of deprotection, washing, neutralization, coupling of the Boc-protected amino acid, and final washing before proceeding to the next cycle of amino acid addition.^{[8][9]}

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